Phosphonitrile chloride

Description

Historical Context and Evolution of Phosphonitrile Chloride Research

The journey of this compound research began in 1834 when Justus von Liebig and Friedrich Wöhler first synthesized a white crystalline substance from the reaction of phosphorus pentachloride (PCl₅) with ammonia (B1221849) (NH₃) mdpi.com. However, it was H. N. Stokes who, in the late 19th century, made seminal contributions by identifying the cyclic nature of these compounds, isolating the trimer, (NPCl₂)₃, and the tetramer, (NPCl₂)₄ mdpi.compreprints.org. He also documented the transformation of these cyclic molecules into a rubbery, elastomeric material upon heating, a substance later termed "inorganic rubber" wikipedia.org.

For several decades following Stokes' work, progress in phosphazene chemistry was modest. A significant resurgence of interest occurred in the mid-1960s, largely driven by the pioneering work of Harry R. Allcock wikipedia.org. Allcock and his research group developed methods to produce a soluble, uncross-linked form of poly(dichlorophosphazene) (B1141720), which could then be chemically modified by replacing the reactive chlorine atoms with various organic side groups. This breakthrough opened the door to the synthesis of a vast array of new polymers with tailored properties wikipedia.orgrsc.org. Allcock's contributions have been instrumental in establishing polyphosphazenes as a major class of inorganic polymers with diverse applications wikipedia.org.

Significance of the Phosphorus-Nitrogen Backbone in Inorganic Polymer Science

The phosphorus-nitrogen (P-N) backbone is the defining feature of phosphonitrile chlorides and their derivatives, the polyphosphazenes. This inorganic backbone imparts a unique set of properties that distinguish these polymers from their organic counterparts. The P-N bonds in the phosphazene chain are shorter and stronger than a typical P-N single bond, suggesting a degree of delocalized π-bonding, although the extent and nature of this delocalization are still subjects of scientific discussion.

This robust backbone contributes to several key characteristics of polyphosphazenes:

High Thermal Stability: The inherent strength of the P-N bonds results in polymers that can withstand high temperatures.

Chemical Versatility: The chlorine atoms attached to the phosphorus atoms in poly(dichlorophosphazene) are highly reactive and can be readily replaced by a wide variety of nucleophiles. This allows for the synthesis of a vast library of polymers with tailored properties by introducing different organic or organometallic side groups.

Flexibility: The P-N backbone exhibits a low barrier to rotation, leading to polymers with low glass transition temperatures and elastomeric properties.

The ability to modify the side groups attached to the inorganic backbone allows for the fine-tuning of properties such as solubility, biocompatibility, and flame retardancy, making polyphosphazenes highly versatile materials.

Overview of Cyclic and Linear this compound Research Trajectories

Research on phosphonitrile chlorides has followed two primary, yet interconnected, paths focusing on the cyclic and linear forms.

Cyclic Phosphonitrile Chlorides: The initial focus of research was on the cyclic trimers and tetramers, primarily hexachlorocyclotriphosphazene ((NPCl₂)₃) and octachlorocyclotetraphosphazene (B1205224) ((NPCl₂)₄). These compounds serve as crucial starting materials for the synthesis of a wide range of substituted cyclic phosphazenes. Research in this area explores the substitution chemistry of these rings, leading to the development of compounds with applications as flame retardants, catalysts, and functional materials. The study of their reaction mechanisms and stereochemistry continues to be an active area of investigation.

Linear Phosphonitrile Chlorides: The development of linear poly(dichlorophosphazene) marked a significant turning point in phosphazene chemistry. The primary research trajectory for the linear forms involves the ring-opening polymerization (ROP) of cyclic trimers to produce high molecular weight poly(dichlorophosphazene) wikipedia.orgwikipedia.orgrsc.org. A key challenge in this area has been achieving controlled polymerization to produce polymers with well-defined molecular weights and narrow polydispersity. The development of living cationic polymerization methods has been a major advancement in this regard, offering greater control over the polymer architecture dntb.gov.ua. Subsequent research focuses on the macromolecular substitution reactions of poly(dichlorophosphazene) to create a diverse range of poly(organophosphazenes) with specific functionalities and applications.

Data Tables

Physical Properties of Cyclic Phosphonitrile Chlorides

| Property | Hexachlorocyclotriphosphazene ((NPCl₂)₃) | Octachlorocyclotetraphosphazene ((NPCl₂)₄) |

| Molar Mass | 347.66 g/mol chembk.com | 463.55 g/mol wikipedia.org |

| Appearance | White crystalline solid chembk.com | Colorless solid wikipedia.org |

| Melting Point | 112-115 °C chembk.com | 123-124 °C wikipedia.org |

| Boiling Point | 256 °C tongzhanchem.com | 188 °C at 15 Torr wikipedia.org |

| Density | 1.98 g/cm³ at 25 °C chembk.com | 2.27 g/mL at -173 °C wikipedia.org |

| P-N Bond Length | ~1.58 Å rug.nl | - |

| Cl-P-Cl Bond Angle | ~102° rug.nl | - |

| Refractive Index | 1.789 chembk.com | 1.675 (589 nm) wikipedia.org |

Synthesis of Hexachlorocyclotriphosphazene ((NPCl₂)₃)

| Method | Reactants | Catalyst/Solvent | Temperature | Reaction Time | Yield | Reference(s) |

| Solid-Phase Synthesis | PCl₅, NH₄Cl | None | Heating | 2 hours | 23% | google.com |

| Liquid-Solid Two-Phase | PCl₅, NH₄Cl | Tetrachloroethane/Chlorobenzene | Reflux | - | 46.3% | google.com |

| Catalytic Method | PCl₅, NH₄Cl | ZnCl₂ | Reflux | - | 70-75% | google.com |

| Optimized Catalytic Method | PCl₅, NH₄Cl | Pyridine (B92270), ZnO, Triethylamine (B128534) in Chlorobenzene | 130-135 °C | 2 hours | 80-85% | google.com |

Properties of Poly(dichlorophosphazene) ((NPCl₂)n)

| Property | Value |

| Molecular Formula | (NPCl₂)n |

| Appearance | Inorganic rubber wikipedia.org |

| Density | 1.823 g/mL at 25 °C chembk.com |

| Refractive Index | n20/D 1.578 chembk.com |

| Solubility | Soluble in organic solvents like THF and benzene (B151609) wikipedia.org |

| Reactivity | Highly reactive towards nucleophilic substitution rsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1832-07-1 |

|---|---|

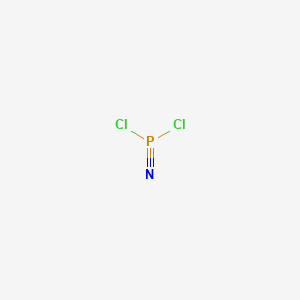

Molecular Formula |

Cl2NP |

Molecular Weight |

115.88 g/mol |

IUPAC Name |

azanylidyne(dichloro)-λ5-phosphane |

InChI |

InChI=1S/Cl2NP/c1-4(2)3 |

InChI Key |

UXJHQBVRZUANLK-UHFFFAOYSA-N |

SMILES |

N#P(Cl)Cl |

Canonical SMILES |

N#P(Cl)Cl |

Other CAS No. |

1832-07-1 |

Pictograms |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Phosphonitrile Chloride Oligomers

Synthesis of Cyclic Phosphonitrile Chloride Oligomers: Fundamental Pathways

The primary route for the synthesis of cyclic this compound oligomers involves the reaction of a phosphorus source, typically phosphorus pentachloride (PCl₅), with a nitrogen source.

Reaction of Phosphorus Pentachloride with Nitrogen Sources (Ammonia/Ammonium (B1175870) Chloride)

The foundational method for producing this compound oligomers is the reaction between phosphorus pentachloride (PCl₅) and ammonium chloride (NH₄Cl). prepchem.comrsc.org This reaction can also be carried out using ammonia (B1221849) (NH₃) directly, which then reacts with hydrogen chloride (HCl) produced during the process to form ammonium chloride in situ. vaia.comgoogle.com

n PCl₅ + n NH₄Cl → (NPCl₂)n + 4n HCl

This reaction typically yields a mixture of cyclic oligomers, primarily the trimer ((NPCl₂)₃) and the tetramer ((NPCl₂)₄), along with some higher cyclic and linear polymers. rsc.org The reaction proceeds through the formation of a linear intermediate, Cl₃PNPCl₃⁺PCl₆⁻, which then undergoes cyclization. researchgate.net

Influence of Reaction Parameters on Oligomer Distribution (Trimer, Tetramer, Higher Cyclics)

The distribution of the resulting this compound oligomers is highly dependent on various reaction parameters. Careful control of these factors is crucial for selectively synthesizing the desired oligomer.

Temperature plays a critical role in the synthesis of this compound oligomers. The reaction is typically conducted at elevated temperatures, often in the range of 100°C to 200°C. prepchem.com Heating the reaction mixture is necessary to drive the formation of the phosphonitrilic chloride from an insoluble intermediate. google.com Higher temperatures, in the range of 275°C to 350°C, can be used to convert lower molecular weight linear oligomers into higher molecular weight pleionomers. google.comepo.org

Pressure can also influence the reaction. Conducting the reaction under a pressure of hydrogen chloride, typically between 10 and 40 psig, has been shown to be advantageous for producing low molecular weight polymeric mixtures consisting mainly of the cyclic trimer and tetramer. google.com In some patented methods, the reaction is carried out under superatmospheric pressure of carbon dioxide, which can act as a solvent. google.com

The choice of solvent significantly impacts the yield and selectivity of this compound oligomer synthesis. researchgate.netpsu.edu Inert organic solvents are commonly used to facilitate the reaction. prepchem.com Halogenated hydrocarbons, such as monochlorobenzene and sym-tetrachloroethane, are frequently employed. google.comepo.orggoogle.com The use of sym-tetrachloroethane as a solvent results in a mixture of cyclic and linear phosphonitrilic chlorides. rsc.org Monochlorobenzene is another preferred solvent. google.compatsnap.com

The solvent's role extends beyond simply dissolving the reactants. The polarity and coordinating ability of the solvent can influence the reaction pathway and the distribution of oligomers. For instance, in certain related syntheses, ethanol (B145695) has been found to be a superior solvent compared to others like dichloromethane, water, acetonitrile, methanol (B129727), THF, and toluene. psu.eduresearchgate.net

| Solvent | Product Yield | Reference |

|---|---|---|

| Ethanol | Above 80% | researchgate.net |

| Dichloromethane (DCM) | 65% | researchgate.net |

| Tetrahydrofuran (THF) | 45% | researchgate.net |

| Methanol (MeOH) | 20% | researchgate.net |

| Water (H₂O) | Nil | researchgate.net |

| Acetonitrile (CH₃CN) | Nil | researchgate.net |

| Toluene | Nil | researchgate.net |

The physical characteristics of the ammonium chloride used can affect the reaction. The use of finely divided ammonium chloride with an increased surface area has been shown to be highly reactive, as the reaction occurs on the surface of the insoluble ammonium chloride. google.com Specifically, ammonium chloride with an ultrafine particle size (e.g., less than 5 micrometers) can lead to a higher percentage of cyclic oligomers in the product mixture. google.com The ammonium chloride should be dried before use. rsc.org

The presence of phosphorus oxychloride (POCl₃) can influence the synthesis of phosphonitrile chlorides. While the primary reaction involves phosphorus pentachloride, the addition of phosphorus oxychloride has been noted as a factor that can affect the relative yields of the various cyclic oligomers. researchgate.net In some processes, the ammonium chloride produced in situ reacts with POCl₃ to form phosphonitrilic chloride. google.com

Advanced Purification Techniques for this compound Oligomers

The synthesis of this compound oligomers, whether through traditional methods like the reaction of phosphorus pentachloride (PCl₅) and ammonium chloride (NH₄Cl) or more modern approaches, typically yields a mixture of cyclic and linear species with varying chain lengths. mdpi.com This necessitates sophisticated purification techniques to isolate specific oligomers, which is crucial for both mechanistic studies and the controlled synthesis of high-purity polymers.

Historically, fractional distillation and crystallization were the primary methods for separating the lower molecular weight cyclic oligomers, such as the trimer (NPCl₂)₃ and tetramer (NPCl₂)₄. However, these methods are often inefficient for separating higher oligomers or for removing linear impurities from cyclic fractions.

Modern advanced purification techniques focus on exploiting the differences in polarity, solubility, and molecular size of the various oligomers. These techniques include:

Solvent Extraction and Precipitation: This technique leverages the differential solubility of cyclic and linear oligomers in various solvents. For instance, cyclic phosphazenes are generally soluble in nonpolar solvents like hexane, while linear oligomers are often insoluble. researchgate.net By carefully selecting solvent systems, it is possible to selectively precipitate and isolate different fractions. A common procedure involves dissolving the crude reaction mixture in a suitable solvent and then adding a non-solvent to precipitate the desired oligomer. For example, a mixture of phosphonitrilic chloride polymers can be dissolved in benzene (B151609) and then treated with an ether to precipitate the high polymers. acs.org

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gel permeation chromatography (GPC) are powerful tools for separating this compound oligomers with high resolution. GPC separates molecules based on their hydrodynamic volume, making it particularly effective for fractionating oligomers of different sizes. HPLC, utilizing various stationary and mobile phases, can separate isomers and oligomers with subtle differences in polarity.

Sublimation: Vacuum sublimation is a highly effective method for purifying volatile cyclic oligomers, particularly the trimer and tetramer, from non-volatile linear polymers and higher cyclic homologues. researchgate.net This process involves heating the crude mixture under reduced pressure, causing the volatile components to sublime and then condense on a cold surface, leaving the less volatile impurities behind.

The choice of purification technique depends on the specific composition of the oligomer mixture and the desired purity of the final product. Often, a combination of these methods is employed to achieve the desired separation. For instance, a crude product might first be subjected to solvent extraction to remove the bulk of the linear polymers, followed by sublimation to separate the cyclic trimer and tetramer, and finally, chromatography to isolate higher cyclic oligomers. mdpi.com

Synthesis of Linear this compound Derivatives

Controlled Synthesis of Linear Oligomers and Polymers

The controlled synthesis of linear this compound oligomers and polymers is essential for producing materials with predictable molecular weights and narrow molecular weight distributions, which in turn dictates their physical and chemical properties. mdpi.com Several strategies have been developed to achieve this control.

One of the most significant advancements is the development of living cationic polymerization . This technique allows for the synthesis of linear phosphazene chains of a predetermined length. mdpi.com The process is typically initiated by a Lewis acid, which activates a phosphoranimine monomer. The polymerization proceeds in a "living" manner, meaning that the polymer chains continue to grow as long as monomer is available, and termination reactions are minimized. This allows for precise control over the degree of polymerization by adjusting the monomer-to-initiator ratio. mdpi.com

Another method for controlling the synthesis of linear oligomers involves the thermal condensation of lower molecular weight linear phosphonitrilic chloride oligomers . By heating these oligomers at temperatures between 275°C and 350°C, phosphorus pentachloride (PCl₅) is evolved, leading to the formation of higher molecular weight linear polymers. google.comepo.org The degree of polymerization can be controlled by the reaction temperature and duration. google.com For example, heating for 1 to 7 hours at 300°C to 350°C can produce linear polymers with a higher molecular weight. google.com

The reaction of phosphorus pentachloride (PCl₅) with ammonium chloride (NH₄Cl) can also be manipulated to favor the formation of linear oligomers. By carefully controlling the stoichiometry and reaction conditions, such as temperature and solvent, the formation of cyclic species can be minimized. For instance, carrying out the reaction in a solvent like sym-tetrachloroethane at its boiling point (147°C) for 7-8 hours can influence the product distribution. mdpi.com

The table below summarizes key parameters for different controlled synthesis methods.

| Synthesis Method | Key Control Parameters | Resulting Product |

| Living Cationic Polymerization | Monomer-to-initiator ratio | Linear polymers with narrow molecular weight distribution mdpi.com |

| Thermal Condensation | Temperature (275°C - 350°C), Time (1-20 hours) | Higher molecular weight linear polymers google.comepo.org |

| PCl₅ and NH₄Cl Reaction | Stoichiometry, Temperature, Solvent | Mixture of linear and cyclic oligomers, can be optimized for linear products mdpi.com |

Strategies for Incorporating Terminal Organic Groups in Linear Phosphonitrile Chlorides

The incorporation of terminal organic groups onto linear this compound chains is a crucial step in tailoring the properties of the resulting polymers and for creating block copolymers. These end-groups can influence solubility, reactivity, and thermal stability, and can also serve as reactive sites for further chemical modifications.

One primary strategy involves the use of functionalized initiators or terminating agents in living cationic polymerization. By employing an initiator that contains a specific organic moiety, that group will be attached to one end of the polymer chain. Similarly, the polymerization can be terminated by adding a reagent that introduces a desired functional group at the other end of the chain.

Another approach is the post-polymerization functionalization of the terminal phosphorus-chlorine bonds of the linear oligomers. The P-Cl bonds at the chain ends are reactive towards nucleophilic substitution. A wide variety of organic nucleophiles, such as alcohols, phenols, and primary or secondary amines, can be used to replace the terminal chlorine atoms with organic groups. This method allows for the introduction of a diverse range of functionalities.

For example, the reaction of a linear this compound oligomer with an excess of a sodium alkoxide (NaOR) will lead to the substitution of the terminal chlorine atoms with alkoxy groups (-OR). The specific organic group 'R' can be chosen to impart desired properties.

Furthermore, end-capping agents can be utilized during polymerization processes. nih.gov These agents are specifically designed to react with the growing chain ends, thereby terminating the polymerization and introducing a specific organic group. The choice of the end-capping agent determines the functionality of the polymer terminus.

Elucidation of Oligomer Formation Mechanisms

Proposed Mechanistic Pathways for Phosphorus-Nitrogen Ring Formation

The formation of cyclic this compound oligomers, particularly the trimer (NPCl₂)₃ and tetramer (NPCl₂)₄, from the reaction of phosphorus pentachloride (PCl₅) and ammonium chloride (NH₄Cl) has been the subject of extensive mechanistic investigation. While a definitive mechanism is still debated, several plausible pathways have been proposed.

A widely accepted theory, initially proposed by Becke-Goehring, suggests an ionic mechanism . mdpi.com In this model, phosphorus pentachloride exists in an ionic form in polar solvents as [PCl₄]⁺[PCl₆]⁻. mdpi.com Ammonium chloride is thought to dissociate into ammonia (NH₃) and hydrogen chloride (HCl). mdpi.com The reaction is initiated by the nucleophilic attack of an ammonia molecule on the tetrachlorophosphonium cation ([PCl₄]⁺). mdpi.com

The proposed steps are as follows:

Initial Attack: An ammonia molecule attacks the [PCl₄]⁺ cation, leading to the formation of a highly reactive intermediate, trichlorophosphoraneimine (Cl₃P=NH). mdpi.com

Chain Growth: This intermediate then reacts with another [PCl₄]⁺ ion to form a linear dimer cation, [Cl₃P=N-PCl₃]⁺. mdpi.comdtic.mil This species is a key intermediate that has been isolated and characterized. mdpi.com

Further Elongation: The chain can continue to grow through subsequent reactions with Cl₃P=NH and [PCl₄]⁺.

Cyclization: Intramolecular cyclization of the growing linear chain is proposed to be the primary route to the formation of cyclic oligomers. The cyclization can be promoted by the presence of nitrogen-containing agents like hexamethyldisilazane (B44280) (HMDS) or ammonium chloride itself. mdpi.com It is believed that the growing linear chain folds back on itself, and a nitrogen atom attacks a terminal phosphorus atom, leading to the elimination of a molecule like hydrogen chloride and the formation of the cyclic structure.

An alternative viewpoint suggests that the reaction may proceed through a stepwise condensation mechanism , where smaller linear fragments are formed and then condense to form larger rings.

It has also been observed that the yield of cyclic products is dependent on the presence of an excess of ammonium chloride, suggesting that NH₄Cl plays a role in the cyclization step, possibly by acting as a proton scavenger or by facilitating the ring closure. mdpi.com The formation of different ring sizes (trimer, tetramer, etc.) is likely influenced by the conformation of the growing linear chain at the moment of cyclization.

Research has also explored the possibility of a free radical mechanism , but experimental evidence, such as the lack of electron spin resonance signals in molten (NPCl₂)₃, suggests that homolytic P-N bond cleavage is not the primary initiation step. researchgate.netcdnsciencepub.com Instead, evidence points towards a mechanism involving phosphorus-chlorine ionization as a preliminary step. researchgate.netcdnsciencepub.com

Polymerization of Phosphonitrile Chloride: Mechanisms, Kinetics, and Architectural Control

Thermal Ring-Opening Polymerization of Cyclic Phosphonitrile Chlorides

The polymerization of cyclic phosphonitrilic chlorides is a complex process that is highly sensitive to impurities. dtic.mil The transformation from cyclic trimers and tetramers to high molecular weight linear polymers is a reversible process; heating the polymer above 300-350°C can lead to depolymerization, reverting back to the smaller cyclic oligomers. cdnsciencepub.com

Kinetics and Thermodynamics of Trimer and Tetramer Polymerization

The driving force for the ring-opening polymerization of many cyclic compounds is the relief of ring strain. wiley-vch.de For cyclic phosphonitrile chlorides, the polymerization is an equilibrium process. The thermodynamics, including the heats of polymerization, have been investigated to understand the stability of the cyclic and polymeric forms.

The polymerization of cyclic phosphonitrile chlorides is generally considered to be a first-order reaction with respect to the monomer concentration. researchgate.net The rate of polymerization is influenced by the temperature, with higher temperatures generally leading to faster rates. However, excessively high temperatures can favor the reverse depolymerization reaction. cdnsciencepub.com

Table 1: Thermodynamic Parameters for the Polymerization of Cyclic Phosphonitrile Chlorides

| Compound | Heat of Polymerization (ΔHp) | Entropy of Polymerization (ΔSp) | Ceiling Temperature (Tc) |

|---|---|---|---|

| (NPCl₂)₃ | Data not consistently available in searched results | Data not consistently available in searched results | ~300-350°C (Depolymerization Temperature) cdnsciencepub.com |

| (NPCl₂)₄ | Data not consistently available in searched results | Data not consistently available in searched results | ~300-350°C (Depolymerization Temperature) cdnsciencepub.com |

Initiation Mechanisms in Phosphonitrile Chloride Polymerization

The precise initiation mechanism for the thermal polymerization of this compound has been a subject of considerable investigation and debate. Several hypotheses have been proposed and evaluated over the years.

An early hypothesis suggested that the polymerization proceeds via a free-radical mechanism, initiated by the homolytic cleavage of a phosphorus-nitrogen bond to form a diradical species. cdnsciencepub.com This diradical could then propagate by attacking other cyclic molecules. However, attempts to detect free radicals in molten this compound trimer using electron-spin resonance have been unsuccessful. cdnsciencepub.comresearchgate.netcdnsciencepub.com This lack of direct evidence has led to a general consensus that a free-radical initiation is unlikely to be the primary pathway. researchgate.netcdnsciencepub.com

A more widely accepted mechanism involves an ionic pathway. cdnsciencepub.com This proposes that the initiation step is the ionization of a phosphorus-chlorine bond, leading to the formation of a chloride ion and a cationic phosphazene species. cdnsciencepub.comresearchgate.netcdnsciencepub.com This cationic species can then attack another cyclic monomer, propagating the polymer chain. cdnsciencepub.com Support for this ionic mechanism comes from capacitance and conductance measurements of molten hexachlorocyclotriphosphazene, which show an increase in conductivity concurrent with polymerization, suggesting the formation of charge-carrying species. cdnsciencepub.comacs.org

Another proposed mechanism involves the cleavage of a phosphorus-nitrogen bond within the ring as the initiating step. This could occur either homolytically to form a diradical (as discussed above) or heterolytically to form an ionic species. cdnsciencepub.com However, experimental evidence, including capacitance measurements, suggests that a primary heterolytic cleavage of the phosphorus-nitrogen ring is not the main initiation process. cdnsciencepub.comresearchgate.netcdnsciencepub.com The current understanding favors the phosphorus-chlorine ionization as the more probable initial event. researchgate.netcdnsciencepub.com

Role of Impurities and Catalysts in Modulating Polymerization Rates

The rate of this compound polymerization is notoriously sensitive to the presence of impurities. dtic.mil For instance, phosphorus pentachloride, which can be a byproduct of the synthesis of the cyclic trimer, acts as a potent inhibitor of polymerization. dtic.mil It is believed to function by "capping" the growing polymer chains. dtic.mil

Conversely, certain substances can act as catalysts. Water, in low concentrations, has been observed to have a catalytic effect, which may be due to its ability to facilitate the removal of a chloride ion from a phosphorus atom, thereby promoting the ionic initiation mechanism. dtic.mil Other substances like benzoic acid, ether, ethanol (B145695), and methanol (B129727) have also been shown to catalyze the polymerization of the trimer, with the rate constants often increasing linearly with the catalyst concentration for some of these catalysts. researchgate.net

Catalyzed Ring-Opening Polymerization of Phosphonitrile Chlorides

To overcome the high temperatures and long reaction times associated with thermal polymerization, various catalysts have been investigated to promote the ring-opening polymerization (ROP) of phosphonitrile chlorides. researchgate.net Catalyzed polymerization can proceed at lower temperatures and often provides better control over the reaction. researchgate.netpsu.edu The reaction mechanism in the presence of catalysts is generally believed to be ionic in nature. researchgate.netscribd.com

Identification and Characterization of Catalytic Species (e.g., Ammonium (B1175870) Persulfate, Lewis Acids)

A range of substances has been identified as effective catalysts for the polymerization of this compound. These can be broadly categorized as follows:

Ammonium Persulfate: This compound is used as an initiator for polymerization. scribd.comscribd.comcamachem.com Heating the phosphonitrilic chloride trimer with ammonium persulfate at 210°C produces a cross-linked, rubbery solid. scribd.comscribd.com Ammonium persulfate is a strong oxidizing agent that can initiate polymerization reactions. camachem.comatamankimya.com

Lewis Acids: Various Lewis acids have proven to be effective catalysts for the ROP of hexachlorocyclotriphosphazene. researchgate.netresearchgate.netjustia.comwikipedia.org These catalysts facilitate the polymerization, often in solution, at temperatures lower than those required for bulk thermal polymerization. researchgate.netacs.org Examples include boron halides (like boron trichloride), ferric chloride, and zinc chloride. researchgate.netjustia.comacs.orgpatsnap.com

Other Catalytic Species: A variety of other compounds, including certain organic substances like ethers, carboxylic acids, and ketones, have also been shown to catalyze the polymerization. researchgate.net Sulfamic acid has also been reported as a catalyst, although it appears to be active in its decomposed form. google.com

The table below provides a summary of various catalytic species used in the polymerization of this compound.

| Catalyst Type | Specific Example(s) | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Persulfate Initiator | Ammonium Persulfate | 210°C in a sealed tube | scribd.comscribd.com |

| Lewis Acid | Boron Trichloride (B1173362) (BCl₃) | 170-230°C in 1,2,4-trichlorobenzene (B33124) solution | researchgate.net |

| Ferric Chloride (FeCl₃) | 125°C in chlorobenzene | patsnap.com | |

| Zinc Chloride (ZnCl₂) | 128°C in chlorobenzene | patsnap.com | |

| Organic Compounds | Benzoic acid, Diethyl ether | 211°C (bulk polymerization) | researchgate.net |

Mechanistic Investigations of Catalyst-Mediated Polymerization

The mechanism of catalyzed ROP is predominantly considered to be cationic. cdnsciencepub.comresearchgate.net For Lewis acid-catalyzed polymerizations, the proposed mechanism involves the formation of a highly reactive cationic species. First-principles calculations and experimental evidence suggest that the key step is the generation of the cyclophosphazene phosphorus cation, [N₃P₃Cl₅]⁺, which results from the cleavage of a P-Cl bond. researchgate.net This coordinatively unsaturated cation is responsible for initiating the ROP of the cyclic trimer, (NPCl₂)₃. researchgate.net

The propagation then proceeds via the attack of this cationic species on a neutral monomer molecule. cdnsciencepub.comresearchgate.net Studies using boron trichloride (BCl₃) as a catalyst have shown that the polymerization is not co-catalyzed by water. researchgate.net The progress of the reaction can be followed using ³¹P-NMR, which reveals the formation of the polymer and the early appearance of larger cyclic phosphazenes. researchgate.net

Advanced Polymerization Control and Architecture Design

Significant advancements in synthetic methods have enabled greater control over the polymerization of this compound, leading to the design of polymers with specific molecular weights, narrow polydispersity indices, and complex architectures like block and star-branched copolymers. mdpi.comfaa.gov

Development of "Living" Polymerization Systems from this compound Monomers

A major breakthrough in polyphosphazene synthesis was the development of a "living" cationic polymerization. acs.orgmdpi.com This method typically involves the PCl₅-initiated polymerization of a phosphoranimine monomer, such as N-trimethylsilyl-P-trichlorophosphoranimine (Cl₃P=N-SiMe₃), at room temperature. researchgate.netmdpi.comnih.gov

Key features of this living polymerization include:

Controlled Molecular Weight: The polymer chain lengths can be precisely controlled by adjusting the ratio of monomer to initiator. acs.org

Narrow Polydispersity: This method yields poly(dichlorophosphazene) (B1141720) with narrow molecular weight distributions (polydispersity indices typically between 1.1 and 1.4). mdpi.com

Living Chain Ends: The polymer chains remain active after the initial monomer is consumed. acs.org These "living" ends can be used to initiate the polymerization of a second monomer, leading to the formation of block copolymers. acs.orgacs.org They can also be terminated with specific end-capping agents to introduce functionality at the chain ends. acs.orgnih.gov

This living polymerization route has been instrumental in creating a wide variety of molecular architectures, including block copolymers with organic polymers and star-branched polyphosphazenes. mdpi.comfaa.govacs.org

The following table compares key aspects of traditional thermal polymerization with the advanced living cationic polymerization.

| Feature | Thermal Ring-Opening Polymerization | Living Cationic Polymerization |

|---|---|---|

| Starting Monomer | Hexachlorocyclotriphosphazene ((NPCl₂)₃) | N-trimethylsilyl-P-trichlorophosphoranimine (Cl₃P=N-SiMe₃) |

| Temperature | High (200-300°C) | Mild (Room Temperature) |

| Molecular Weight Control | Poor, broad distribution | Excellent, controlled by monomer/initiator ratio |

| Polydispersity Index (PDI) | High/Broad | Low/Narrow (typically 1.1-1.4) |

| Architectural Control | Limited, branching/cross-linking is common | High (linear, block, star, graft copolymers possible) |

| References | cdnsciencepub.comdtic.mil | acs.orgresearchgate.netmdpi.comfaa.gov |

Synthesis of Block Copolymers with Phosphazene Segments

Block copolymers are macromolecules composed of two or more distinct polymer chains, or "blocks," linked by a covalent bond. acs.org The synthesis of block copolymers containing phosphazene segments has been a significant area of research, leading to materials that combine the properties of different polymer types. These can be all-phosphazene block copolymers (PP-b-PP') or hybrid systems featuring a polyphosphazene block and an organic or organometallic polymer block. acs.orgdntb.gov.ua

A primary method for synthesizing well-defined phosphazene block copolymers is through living cationic polymerization. taylorfrancis.com The process often begins with the polymerization of a phosphoranimine, such as trichlorophosphoranimine (Cl₃P=NSiMe₃), initiated by a small amount of an initiator like phosphorus pentachloride (PCl₅). acs.org This reaction proceeds in a "living" manner, meaning the polymer chain ends remain active even after all the monomer has been consumed. acs.orggoogle.com These active cationic end-groups can then initiate the polymerization of a second, different monomer, leading to the formation of a block copolymer. acs.orggoogle.com This sequential monomer addition is a powerful tool for creating diblock copolymers with controlled molecular weights and narrow polydispersity indices. acs.orgacs.org

Several strategies have been developed based on this principle:

All-Phosphazene Block Copolymers: A living poly(dichlorophosphazene) chain can initiate the polymerization of a different phosphoranimine monomer, such as one with alkyl or aryl groups on the phosphorus atom, to form a block copolymer with two distinct phosphazene segments. acs.orgrsc.org Subsequent macromolecular substitution of the chlorine atoms on the poly(dichloro)phosphazene block allows for extensive functionalization. acs.org

Hybrid Block Copolymers: Living polyphosphazene chains can be used to initiate the polymerization of other types of monomers, or vice versa. google.com For instance, an organic or organometallic polymer can be functionalized to act as a macroinitiator for the cationic polymerization of a phosphoranimine. rsc.org This has been successfully used to create block copolymers of polyphosphazenes with poly(ferrocenylsilane) and polystyrene. acs.orgrsc.org

Coupling Reactions: Pre-formed, end-functionalized (telechelic) polymers can be chemically linked together. researchgate.net For example, monotelechelic polyphosphazenes have been coupled with dihydride-terminated poly(dimethylsiloxane) (PDMS) via hydrosilylation to create poly(phosphazene-siloxane) block copolymers. researchgate.net

Anionic polymerization of N-silylphosphoranimines has also been explored for block copolymer synthesis, although controlling the structure can be more challenging. acs.org These advanced synthetic routes provide access to a diverse library of block copolymers, whose self-assembly can generate a variety of well-defined nanostructures in solution and in thin films. acs.orgdntb.gov.ua

Table 1: Examples of Phosphazene Block Copolymer Synthesis

| Copolymer Type | Block A | Block B | Synthetic Method | Reference |

|---|---|---|---|---|

| All-Phosphazene | [N=PCl₂]n | [N=P(R₁)(R₂)]m | Sequential living cationic polymerization | acs.org |

| Hybrid (Organic) | Polyphosphazene | Polystyrene (PS) | Living cationic polymerization with macroinitiator | acs.org |

| Hybrid (Organosiloxane) | Polyphosphazene | Poly(dimethylsiloxane) (PDMS) | Coupling via hydrosilylation or termination of living chains | researchgate.net |

Fabrication of Cyclolinear, Cyclomatrix, Star, and Dendritic Polymer Architectures

Beyond linear and block structures, this compound chemistry enables the fabrication of more complex, highly branched polymer architectures. These structures are built from cyclic or linear phosphazene precursors and offer unique physical and chemical properties.

Cyclolinear and Cyclomatrix Polymers

These architectures are constructed using cyclic phosphazene trimers, typically hexachlorocyclotriphosphazene ([NPCl₂]₃), as the fundamental building block. rsc.org

Cyclolinear Polymers: These polymers consist of cyclic phosphazene units incorporated directly into a linear polymer backbone. acs.orgacs.org A key synthetic route is the Acyclic Diene Metathesis (ADMET) polymerization. acs.orgacs.org This method involves preparing cyclic phosphazene trimers that bear two non-geminal alkene chains. acs.org The ADMET polymerization of these diene-functionalized monomers, driven by the removal of ethylene, links the rings together to form a well-defined, low-polydispersity polymer. acs.orgacs.org The properties of the final polymer can be tuned by altering the other substituents on the phosphazene ring. acs.org

Cyclomatrix Polymers: These are highly cross-linked, network polymers that often exhibit high thermal stability. acs.orgnih.gov They are typically synthesized through a one-pot polymerization of a multifunctional cyclic phosphazene, such as hexachlorocyclotriphosphazene (HCCP), with a difunctional or multifunctional organic linking molecule like p-phenylenediamine (B122844) or bisphenol A. acs.orgnih.gov The six reactive chlorine atoms on the HCCP core allow for the formation of a rigid, three-dimensional matrix. acs.org The reaction temperature has been shown to be a critical parameter, influencing the morphology and the extent of cross-linking in the final microsphere or bulk material. acs.orgnih.gov

Star and Dendritic Polymers

These architectures are characterized by multiple polymer chains radiating from a central point, creating globular, highly branched macromolecules.

Star Polymers: Star-shaped polymers are typically synthesized using a "core-first" approach. acs.orgnih.gov A multifunctional molecule serves as the core, from which multiple polymer arms are grown simultaneously. researchgate.net A cyclic phosphazene can act as the core; for example, hexakis[p-(hydroxylmethyl)phenoxy]cyclotriphosphazene can initiate the ring-opening polymerization of ε-caprolactone to form a six-armed star polymer with a phosphazene core and polycaprolactone (B3415563) arms. researchgate.net Similarly, multifunctional initiators can be used in the phosphine-mediated polymerization of a chlorophosphoranimine to prepare three-arm star polyphosphazenes. nih.govresearchgate.net This methodology allows for the creation of both homoarm (identical arms) and heteroarm (different arms) star polymers with controlled molecular weights. acs.orgacs.org

Dendritic Polymers: Dendritic and hyperbranched phosphazene polymers represent some of the most complex architectures, featuring a high density of branching points. nih.govresearchgate.net A successful strategy for their synthesis involves an iterative, multi-generational approach. rsc.orgnih.gov First, a star-branched polyphosphazene (Generation 1) is synthesized. rsc.orgresearchgate.net The arms of this star are then functionalized with moieties, such as diphenylphosphine (B32561) groups, which can act as multifunctional macroinitiators for the growth of a second generation of polyphosphazene arms. nih.govresearchgate.net This "grafting-from" method results in a "dendritic molecular brush," a unique architecture with an extremely high arm density and a vast number of functionalizable end groups, potentially reaching into the tens of thousands. nih.govnih.gov These highly branched, globular macromolecules can be prepared with relatively narrow polydispersities. nih.govacs.org

Table 2: Synthesis of Advanced Phosphazene Architectures

| Architecture | Synthetic Approach | Precursors/Initiators | Key Structural Feature | Reference |

|---|---|---|---|---|

| Cyclolinear | ADMET Polymerization | Diene-functionalized cyclotriphosphazene (B1200923) | Phosphazene rings in the main polymer chain | acs.orgacs.org |

| Cyclomatrix | One-pot polycondensation | Hexachlorocyclotriphosphazene + diamines/bisphenols | Highly cross-linked 3D network | acs.orgnih.gov |

| Star | Core-first polymerization | Multifunctional phosphazene core or initiator | Multiple polymer arms radiating from a central core | nih.govresearchgate.netacs.org |

| Dendritic | Multi-generational "grafting-from" | Star phosphazene macroinitiators | Highly branched, globular structure with high arm density | rsc.orgnih.govresearchgate.net |

Structural Characterization and Theoretical Investigations of Phosphonitrile Chloride and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A variety of sophisticated spectroscopic methods are utilized to probe the molecular architecture and electronic properties of phosphonitrile chloride and its derivatives. These techniques provide complementary information, allowing for a comprehensive understanding of their structure and bonding.

Applications of Fourier Transform Infrared (FTIR) Spectroscopy in Structural Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and characterizing the bonding within this compound and its derivatives. The vibrational frequencies of the P-N and P-Cl bonds are particularly informative. In hexachlorocyclotriphosphazene ((NPCl₂)₃), the P-N stretching vibrations (ν(P=N)) are typically observed in the region of 1200-1300 cm⁻¹. wikipedia.org For instance, in one study, the asymmetric stretching vibrations of the P=N bond in a derivative were found at 1287.91 cm⁻¹ and 1123.08 cm⁻¹, while the symmetric stretching appeared around 958 cm⁻¹. chemmethod.com The P-Cl stretching vibrations (ν(P-Cl)) are found at lower frequencies, generally in the 500-600 cm⁻¹ range. wikipedia.org The presence and position of these bands can confirm the integrity of the phosphazene ring and the nature of the substituent groups. For example, the successful substitution of chlorine atoms with other functional groups can be monitored by the disappearance of the ν(P-Cl) band and the appearance of new bands characteristic of the substituent.

| Compound | Vibrational Mode | Frequency (cm⁻¹) (Observed) |

| Hexachlorocyclotriphosphazene ((NPCl₂)₃) | ν(P=N) | ~1218, 1370 wikipedia.org |

| Hexachlorocyclotriphosphazene ((NPCl₂)₃) | ν(P-Cl) | 500-600 wikipedia.org |

| Trispiro-cyclotriphosphazene derivative | ν(P=N) asymmetric | 1287.91, 1123.08 chemmethod.com |

| Trispiro-cyclotriphosphazene derivative | ν(P=N) symmetric | 958 chemmethod.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is indispensable for characterizing this compound and its derivatives. mdpi.com The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, providing valuable information about the nature of the substituents on the phosphorus atom.

For hexachlorocyclotriphosphazene, a single peak is observed in the ³¹P NMR spectrum at approximately +20 ppm, indicating that all six phosphorus atoms are chemically equivalent. wikipedia.orgcore.ac.uk Upon substitution of the chlorine atoms, the ³¹P chemical shift changes significantly. For instance, in fully substituted hexa(oxy-4-benzoic acid)cyclotriphosphazene, the ³¹P NMR signal shifts upfield, suggesting a more shielded phosphorus environment due to the higher electron density of the side chains. mdpi.com

¹H and ¹³C NMR spectroscopy are used to characterize the organic substituents attached to the phosphazene ring. cdnsciencepub.comresearchgate.net For example, in a study of a spirocyclic alkoxy phosphazene, the ¹³C NMR spectrum showed signals corresponding to the carbon atoms in the organic side chains, confirming their attachment to the phosphazene core. chemmethod.com

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| Hexachlorocyclotriphosphazene | ³¹P | ~20 wikipedia.orgcore.ac.uk |

| Hexasubstituted cyclotriphosphazene (B1200923) with amide linking unit | ³¹P | 8.24 mdpi.com |

| Spirocyclic alkoxy phosphazene derivative | ¹³C | 33.89, 46-47 chemmethod.com |

Mass Spectrometry (MALDI-MS, Pyrolysis GC-MS, MS²) for Oligomer and Polymer Analysis

Mass spectrometry techniques are crucial for determining the molecular weight and fragmentation patterns of this compound oligomers and polymers. researchgate.net Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is particularly useful for the analysis of high molecular weight polyphosphazenes. researchgate.net It allows for the determination of the molecular weight distribution of polymeric samples.

Pyrolysis Gas Chromatography-Mass Spectrometry (Pyrolysis GC-MS) is employed to analyze the thermal decomposition products of polyphosphazenes. This technique provides insights into the structure of the polymer by identifying the smaller fragments produced upon heating.

Tandem mass spectrometry (MS²) can be used to obtain detailed structural information by fragmenting specific ions selected from the initial mass spectrum. This helps in elucidating the connectivity of different substituent groups in complex phosphazene derivatives. For example, Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to characterize various phosphazene derivatives, with the observation of fragments such as [M+Na]⁺ or [M-H]⁻ confirming the molecular weight and composition. d-nb.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound and its derivatives. acs.org While the phosphazene ring itself is optically inert in the near-UV and visible regions, the electronic properties can be tuned by the introduction of chromophoric substituents. nih.gov

The absorption bands observed in the UV-Vis spectra of phosphazene derivatives are typically attributed to π-π* transitions within the aromatic or other unsaturated substituents. nih.gov For instance, in a series of bisphenol-bridged aromatic cyclic phosphazenes, the observed absorption bands were assigned to the π-π* transitions of the phenoxy and naphthoxy groups. nih.gov The position and intensity of these bands can be influenced by the nature of the substituent and its interaction with the phosphazene ring. In some cases, intramolecular charge transfer bands can also be observed. chemmethod.com

| Compound Type | Transition | Approximate Wavelength (nm) |

| Phenoxy and naphthoxy-substituted phosphazenes | π-π | Varies with substituent nih.gov |

| Spiro-alkoxy phosphazene derivative | π-π (phosphazene ring) | 295 chemmethod.com |

| Spiro-alkoxy phosphazene derivative | Intramolecular Charge Transfer | 345 chemmethod.com |

Nuclear Quadrupole Resonance (NQR) Spectroscopy (³⁵Cl NQR) for Bond Characterization

Nuclear Quadrupole Resonance (NQR) spectroscopy is a sensitive technique for probing the local electronic environment of quadrupolar nuclei, such as ³⁵Cl. In the context of this compound, ³⁵Cl NQR spectroscopy provides valuable information about the nature of the P-Cl bond. cdnsciencepub.com The NQR frequency is directly related to the electric field gradient at the chlorine nucleus, which in turn is influenced by the ionicity and π-character of the P-Cl bond.

Studies on hexachlorocyclotriphosphazene and its tetrameric analogue have shown that the ³⁵Cl NQR frequencies are sensitive to the crystallographic environment of the chlorine atoms. cdnsciencepub.com Furthermore, a linear correlation has been established between P-Cl bond lengths and NQR frequencies in certain phosphorus-chlorine compounds, allowing for the estimation of bond lengths from spectroscopic data. rsc.org

Crystallographic Studies and Molecular Conformation Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound and its derivatives in the solid state. nih.govrsc.orgresearchgate.net These studies provide accurate bond lengths, bond angles, and conformational details of the phosphazene ring and its substituents.

The crystal structure of hexachlorocyclotriphosphazene reveals a P₃N₃ ring that is not perfectly planar but slightly puckered, often adopting a chair or boat conformation. wikipedia.org The P-N bond lengths within the ring are typically in the range of 1.57-1.58 Å, which is intermediate between a single and a double bond, suggesting a degree of delocalization of π-electrons within the ring. The Cl-P-Cl bond angle is approximately 101°. wikipedia.org

| Compound | Crystal System | Space Group | Key Structural Features |

| Hexachlorocyclotriphosphazene ((NPCl₂)₃) | Orthorhombic | Pnma | Slightly puckered P₃N₃ ring. wikipedia.org |

| Octachlorocyclotetraphosphazene (B1205224) ((NPCl₂)₄) | Tetragonal | P4₂/n | Eight-membered ring of alternating P and N atoms. researchgate.net |

| Spiro-cyclic phosphazene derivative | Monoclinic | P2₁/n | Non-planar phosphazene ring with bulky side groups. researchgate.net |

X-ray and Electron Diffraction Studies of Cyclic and Linear Phosphonitrile Chlorides

X-ray and electron diffraction have been pivotal in elucidating the structures of both cyclic and linear phosphonitrile chlorides. cdnsciencepub.comnih.gov For the cyclic trimer, (NPCl₂)₃, early studies using two-dimensional Fourier and difference syntheses, later refined by three-dimensional least-squares methods, established a discrete molecular structure. rsc.orgresearchgate.net This structure consists of a nearly flat six-membered ring of alternating phosphorus and nitrogen atoms, with two chlorine atoms attached to each phosphorus atom. rsc.orgresearchgate.netrsc.org Similarly, the tetramer, (NPCl₂)₄, has been shown to possess an eight-membered ring of alternating phosphorus and nitrogen atoms, with each phosphorus atom bonded to two chlorine atoms. researchgate.net

Diffraction studies have revealed that the trimer exists as an almost planar six-membered ring, while the tetramer adopts a puckered eight-membered ring conformation. cdnsciencepub.com Linear high molecular weight polymers of phosphonitrilic chloride, in contrast, are arranged in a helical chain. cdnsciencepub.com These foundational diffraction studies have provided the essential geometric parameters upon which more detailed structural and theoretical analyses are built.

Determination of Molecular Geometry, Bond Lengths, and Bond Angles

Diffraction techniques have enabled the precise determination of molecular geometries, including critical bond lengths and angles in phosphonitrile chlorides. In the cyclic trimer, (NPCl₂)₃, the P-N bond lengths are all approximately equal, measuring around 1.581 Å. rsc.org This is significantly shorter than a typical P-N single bond (around 1.77 pm), suggesting a degree of double bond character. faratarjome.ir The P-Cl bond lengths in the trimer are in the range of 1.991–1.995 Å. rsc.org

The bond angles within the phosphazene ring are also revealing. The N-P-N angle in the trimer is approximately 118.4°, while the P-N-P angle is larger at about 121.4°. rsc.org The Cl-P-Cl bond angle is typically around 101.77" and 102.05". rsc.org For the tetrameric phosphazene ring, bond angles of approximately 120° for both N-P-N and P-N-P have been reported. cdnsciencepub.com These experimentally determined values are crucial for understanding the nature of bonding and the electronic structure of these molecules.

Table 1: Selected Bond Lengths and Angles in Cyclic Phosphonitrile Chlorides

| Compound | Method | P-N Bond Length (Å) | P-Cl Bond Length (Å) | N-P-N Angle (°) | P-N-P Angle (°) | Cl-P-Cl Angle (°) |

| (NPCl₂)₃ | X-ray Diffraction | 1.581 rsc.org | 1.991–1.995 rsc.org | 118.4 rsc.org | 121.4 rsc.org | 101.77-102.05 rsc.org |

| (NPCl₂)₄ | X-ray Diffraction | ~1.6 cdnsciencepub.com | - | ~120 cdnsciencepub.com | ~120 cdnsciencepub.com | - |

This table provides a summary of key structural parameters for the trimeric and tetrameric forms of this compound as determined by X-ray diffraction.

Conformational Analysis of Phosphazene Rings (e.g., Planar, Puckered, Boat Forms)

Phosphazene rings exhibit a variety of conformations, influenced by ring size and substituent groups. The cyclic trimer, (NPCl₂)₃, is known to have an almost planar six-membered ring structure. cdnsciencepub.comfaratarjome.ir However, slight deviations from perfect planarity, up to 0.04 Å, have been observed. rsc.org This near-planarity is often attributed to π-bond delocalization within the ring. researchgate.net

In contrast, larger rings are typically non-planar. The cyclic tetramer, (NPCl₂)₄, commonly adopts a puckered eight-membered ring conformation. cdnsciencepub.com Other conformations, such as the boat form, have also been identified. researchgate.net For instance, the cis-isomer of 2,4,6,8-tetrachloro-2,4,6,8-tetraphenylcyclotetraphosphazatetraene has been shown to adopt a somewhat flattened crown conformation. rsc.orgrsc.org The conformational flexibility of phosphazene rings is a key feature, with different forms such as chair and twist conformers being observed in various derivatives. rsc.org The stability of these different conformations can be influenced by steric interactions of the substituent groups.

Analysis of Condensed Ring Structures and Their Symmetries

The study of phosphazenes extends to more complex condensed ring structures. One such example is nitrilohexaphosphonitrilic chloride (P₆N₇Cl₉), which possesses a non-planar condensed ring structure. rsc.org This molecule exhibits small but significant deviations from C₃ᵥ symmetry. rsc.org The structure can be understood as having a set of three central, weakened σ-bonds that are supplemented by π-bonds. rsc.org

The central P-N bonds in this condensed structure are notably long, measuring 1.723(6) Å, which is longer than in any other reported phosphazene derivative. rsc.org In contrast, the other P-N bonds in the molecule have average lengths of 1.558(6) Å and 1.570(6) Å. rsc.org The study of these intricate structures and their symmetries provides deeper insights into the versatile bonding capabilities of the phosphorus-nitrogen backbone. Research in this area continues to uncover novel condensed ring structures with unique symmetries. researcher.life

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods have become indispensable tools for investigating the electronic structure and bonding in phosphonitrile chlorides.

Quantum Mechanical Calculations (Ab Initio, Hartree-Fock, Density Functional Theory) for Electronic Structures

A range of quantum mechanical methods, including ab initio, Hartree-Fock (HF), and Density Functional Theory (DFT), have been employed to study the electronic structures of phosphazenes. nih.govijert.orgasianpubs.orgidosr.org These calculations provide valuable information on molecular geometries, electronic properties, and the nature of chemical bonds. idosr.org For example, ab initio molecular orbital calculations at the MP2/6-31G level have been used to investigate the molecular geometry and electronic structure of six-membered phosphazene rings. nih.gov

DFT methods, with functionals like B3LYP, have been used to study chemical modifications to cyclic phosphazenes and to understand their geometry and the complexes they are likely to form. ijert.org Such studies can predict the relative energies and stability of different isomers and conformers. ijert.org Furthermore, computational approaches allow for the investigation of systems that may be difficult to study experimentally, providing a powerful complement to diffraction techniques. arxiv.org

Investigation of dπ-pπ Bonding Interactions in the Phosphorus-Nitrogen Backbone

A central topic in the theoretical study of phosphazenes is the nature of the dπ-pπ bonding in the phosphorus-nitrogen backbone. asianpubs.orginl.gov This model, originally proposed by Craig and Paddock and later developed by Dewar, describes the P=N bond in terms of a σ-bond and a π-bond arising from the overlap of a 3d orbital on the phosphorus atom with a 2p orbital on the nitrogen atom. asianpubs.org This delocalization of the nitrogen lone pair into the d-orbitals of neighboring phosphorus atoms is considered responsible for many of the key features of phosphazene molecular and electronic structure. researchgate.net

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate the electronic structure of molecules, providing insights into bonding, charge distribution, and intramolecular interactions. In the context of this compound and its derivatives, NBO analysis has been instrumental in understanding the nature of the P-N bond, the influence of substituents, and the extent of electron delocalization within the phosphazene ring.

Studies employing NBO analysis have critically evaluated the bonding models for phosphazenes, particularly the concepts of negative hyperconjugation and ionic bonding. nih.gov The analysis reveals that while ionic interactions are a dominant feature of the P-N bond, contributions from negative hyperconjugation are essential for a comprehensive description of the bonding. nih.gov This combined model helps to rationalize the observed bond lengths and the effects of different substituents on the phosphazene backbone. nih.gov

The donor-acceptor characteristics of various functional groups attached to the N₃P₃ backbone have been systematically studied using NBO analysis. uss.cl For instance, electron-withdrawing groups like -NO₂ lead to a shortening of the P-N bond distance due to increased σ and π orbital contributions to the ring's bonding framework. uss.cl Conversely, electron-donating groups such as -NH₂, -OH, and -OCH₃ result in a relative lengthening of the P-N bond. uss.cl These findings highlight the tunability of the electronic properties of the phosphazene ring through substituent modification.

NBO analysis has also been applied to investigate the interactions between phosphazenes and other molecules, such as transition metals. massey.ac.nz When a transition metal coordinates to a nitrogen atom of the phosphazene ring, electron density is withdrawn from the P-N bonding orbitals, leading to a lengthening of the adjacent P-N bonds. massey.ac.nz Furthermore, the electronic effects of substituents on the phosphazene ring itself, such as pyridine (B92270) groups, can influence the P-N bond through mechanisms like negative hyperconjugation. massey.ac.nz

The delocalization of electrons within the phosphazene ring is a key aspect of its electronic structure. NBO analysis, in conjunction with other methods like topological electron density analysis, has been used to quantify this delocalization. nih.govresearchgate.netacs.org The results suggest that while there is significant charge separation between the phosphorus and nitrogen atoms, there is also a degree of electron delocalization around the ring, contributing to its stability and chemical reactivity. acs.org

Computational Modeling of Molecular Conformation, Stability, and Energetics

Computational modeling plays a crucial role in understanding the three-dimensional structure, stability, and energy landscape of this compound and its derivatives. These theoretical approaches provide insights that complement experimental data and guide the design of new materials with desired properties.

Molecular mechanics and molecular dynamics (MD) simulations have been extensively used to study the conformation of phosphazene rings and polymers. researchgate.net For instance, MD simulations of poly(dichlorophosphazene) (B1141720) have been employed to determine the rotational angles of the P-N skeletal bonds and to develop conformational models for the polymer chain. researchgate.net These simulations have shown that the flexibility of the phosphazene backbone, a key characteristic of its elastomeric properties, can be attributed to the low barriers for internal rotation around the P-N bonds.

The stability and energetics of different conformers of cyclic phosphazenes have been investigated using computational methods. For example, calculations on decachloro cyclic pentamers have been used to determine the energetic differences between various ring conformations. Conformational analysis has also been essential in developing force fields for phosphazenes, where the model must accurately reproduce the geometries and energies of different-sized rings.

Theoretical Prediction of Optical Properties (Polarizabilities, Hyperpolarizabilities)

The theoretical prediction of optical properties, such as polarizabilities and hyperpolarizabilities, is crucial for identifying and designing new phosphazene-based materials for nonlinear optical (NLO) applications. Computational methods, including ab initio and density functional theory (DFT), are employed to calculate these properties and to understand the structure-property relationships that govern the NLO response.

Studies on linear chain phosphazenes have shown that their linear polarizabilities are comparable to those of polyenes, which are well-known for their NLO properties. ias.ac.inaip.org However, the third-order NLO response, characterized by the third harmonic generation coefficient, is generally smaller for phosphazenes at similar excitation energies. ias.ac.inaip.org The introduction of push-pull substituents on linear phosphazenes has been investigated as a strategy to enhance the second-order NLO response (second harmonic generation), although the improvement is not always significant. ias.ac.in

For cyclic phosphazenes, theoretical investigations have focused on the effect of different substituents on the NLO properties. lifescienceglobal.comworldscientific.comset-science.com Calculations have shown that cyclic phosphazene derivatives can exhibit large vibrational contributions to their static first hyperpolarizability. lifescienceglobal.com The choice of substituent plays a critical role; for example, fluorine-substituted compounds have been found to exhibit considerably higher dipole moments, averaged polarizabilities, and first hyperpolarizabilities compared to other derivatives. worldscientific.com

The relationship between the electronic structure and NLO properties is a key area of investigation. An inverse relationship has often been observed between the highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy gap and the first hyperpolarizability. researchgate.net Molecules with smaller energy gaps tend to be more polarizable and exhibit a larger NLO response. researchgate.net These theoretical insights provide a valuable framework for the rational design of phosphazene-based NLO materials with tailored optical properties.

Development and Validation of Force Fields for Phosphazene Systems (e.g., COMPASS)

The accurate simulation of phosphazene systems relies on the availability of well-parameterized and validated force fields. A force field is a set of potential energy functions and parameters that describe the interactions between atoms in a molecular system. Several force fields have been developed and applied to study phosphazenes, with the COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field being a prominent example. acs.orgnih.govacs.orgmdpi.comsklogwiki.orgresearchgate.netaddlink.es

The development of the COMPASS force field for phosphazenes involved a systematic process of parameterization and validation. acs.orgresearchgate.netaddlink.es Ab initio calculations, such as density functional theory (DFT), were used to obtain data on the structure and conformational energies of phosphazene trimers. acs.org This information was then used to derive the bonded parameters (bond stretching, angle bending, and torsions) of the force field. The non-bonded parameters, which describe van der Waals and electrostatic interactions, were optimized to reproduce experimental data for condensed-phase properties like density and heat of vaporization. acs.orgaddlink.es

The validation of the COMPASS force field has been demonstrated through its ability to accurately predict a range of properties for various phosphazene molecules and polymers. acs.orgresearchgate.net These include structural parameters, vibrational frequencies, X-ray diffraction data, and conformational energies. acs.org For example, molecular dynamics simulations using the COMPASS force field have successfully predicted the densities and glass transition temperatures of several poly(dibutoxyphosphazene) isomers, showing excellent agreement with experimental data. researchgate.net

Other force fields, such as DREIDING, AMBER, and CHARMM, have also been used in the simulation of phosphazenes. nih.govmdpi.comresearchgate.net However, the COMPASS force field is particularly noted for its extensive parameterization and validation for this class of compounds, making it a reliable tool for predicting the physical and thermal properties of phosphazene-based materials. acs.orgacs.orgresearchgate.netresearchgate.net The continuous development and refinement of force fields are crucial for advancing the computational modeling of phosphazenes and for establishing accurate structure-property relationships. researchgate.net

Molecular Simulations for Understanding Macroscopic Properties and Interactions

Molecular simulations, particularly molecular dynamics (MD), are powerful computational techniques that bridge the gap between the molecular-level details of a system and its macroscopic properties. For this compound and its derivatives, molecular simulations have been instrumental in understanding a wide range of behaviors and interactions that are often difficult to probe experimentally.

One of the key applications of molecular simulations in this field is the prediction of thermomechanical properties. nih.govflinders.edu.au For instance, MD simulations have been used to predict the density and glass transition temperature (Tg) of various polyphosphazenes. nih.govresearchgate.netflinders.edu.au These predictions have shown good agreement with experimental values, demonstrating the reliability of the simulation methods and the underlying force fields. nih.govflinders.edu.au By systematically varying the chemical structure of the phosphazene, such as the nature of the side groups, simulations can provide valuable insights into how these molecular features influence macroscopic properties like Tg. nih.govresearchgate.net

Molecular simulations also offer a detailed view of intermolecular interactions within phosphazene systems. For example, simulations of polyphosphazenes in the amorphous state have been used to study hydrogen bonding and its effect on electrostatic interactions and solubility parameters. researchgate.net This level of detail is crucial for understanding the compatibility of phosphazenes with other materials, which is important for applications such as polymer blends and composites.

Furthermore, molecular simulations have been employed to investigate the structure and conformation of phosphazenes in different environments. acs.org By combining MD simulations with experimental techniques like X-ray diffraction, it is possible to obtain unambiguous structural and conformational information about amorphous polymers. acs.org This integrated approach provides a more complete picture of the internal fluctuations and dynamics of the polymer chains.

The application of molecular simulations extends to the study of phosphazenes in various technological contexts, including gas separation membranes, polymer electrolytes, and biomedical materials. acs.orgacs.orgdissertation.com In these applications, simulations can be used to understand phenomena such as gas permeability, ion transport, and interactions with biological molecules. acs.orgacs.org

Interactive Data Table: Predicted Properties of Selected Polyphosphazenes from Molecular Dynamics Simulations

| Polymer | Predicted Property | Value | Unit |

| Poly(dichlorophosphazene) (PDCP) | Density | 1.98 | g/cm³ |

| Poly[bis(2,2,2-trifluoroethoxy)]phosphazene (PZ-TFE) | Density | 1.365 | g/cm³ |

| Poly[bis(2,2,2-trifluoroethoxy)]phosphazene (PZ-TFE) | Glass Transition Temperature (Tg) | -61.2 | °C |

| Poly(2,2,2-trifluoroethoxy-5,6-dinitratohexanoxy)phosphazene (PZ-Nitrato) | Density | 1.53 | g/cm³ |

Derivatization and Substitution Chemistry of Phosphonitrile Chloride

Nucleophilic Substitution Reactions at Phosphorus Centers

The most prevalent method for synthesizing functional poly(organophosphazenes) involves the replacement of chlorine atoms on a pre-formed phosphazene backbone with organic or organometallic nucleophiles. umich.edu This macromolecular substitution approach is highly versatile, as the properties of the resulting polymer—such as solubility, biostability, and thermal stability—are determined by the nature of the substituent side groups. acs.org

The substitution of chlorine atoms on the cyclotriphosphazene (B1200923) ring by nucleophiles like alkoxides, aryloxides, and amines can proceed through different pathways, leading to distinct substitution patterns. The two primary patterns are geminal, where two chlorine atoms on the same phosphorus atom are replaced, and nongeminal, where the substitution occurs at different phosphorus atoms.

The reaction mechanism is a key determinant of this regioselectivity. It is generally accepted that substitution reactions on the phosphazene ring can follow two main mechanistic pathways:

Associative (Sₙ2-like) Mechanism: In this pathway, the nucleophile attacks the phosphorus center, forming a pentacoordinate intermediate or transition state. This mechanism typically leads to nongeminal substitution patterns. Reactions with secondary amines often proceed via this route. nih.gov

Dissociative (Sₙ1-like) Mechanism: This pathway involves a rate-determining ionization step, where a P-Cl bond breaks to form a cationic phosphazenium intermediate, prior to the nucleophile's attack. nih.gov This mechanism is proposed to favor geminal substitution. Primary amines, such as aniline (B41778) and t-butylamine, often exhibit a preference for this pathway. nih.gov

For instance, the reaction of hexachlorocyclotriphosphazene with primary amines can lead to the formation of a phosphoranimine intermediate through the abstraction of a proton by a base (like triethylamine), followed by the loss of a chloride ion. A subsequent attack by another amine molecule on this intermediate results in the geminally-substituted product. nih.gov In contrast, secondary amines predominantly yield nongeminal products. nih.gov

Both steric and electronic factors play a crucial role in governing the rate and pattern of nucleophilic substitution on the phosphonitrile chloride ring. acs.orgnih.gov

Steric Effects: The size and bulkiness of the incoming nucleophile can significantly influence the substitution pathway. acs.org Large, bulky nucleophiles may face considerable steric hindrance, which can slow down the reaction or favor substitution at less hindered phosphorus atoms. For example, the introduction of bulky substituents can cause variations in the endocyclic bond angles and lengths of the phosphazene ring due to steric repulsion. researchgate.net In reactions with bulky primary amines, steric factors can contribute to the preference for geminal substitution. nih.gov

Electronic Effects: The electronic properties of both the nucleophile and the substituents already present on the phosphazene ring have a profound impact. Electron-donating groups on the nucleophile generally increase its reactivity. Once a substituent is attached to a phosphorus atom, it can electronically influence the reactivity of the remaining P-Cl bonds on that same phosphorus atom and on adjacent phosphorus atoms. This electronic cross-talk is attributed to the nature of the P-N bonding in the ring, which involves a degree of delocalization and negative hyperconjugation. researchgate.net These effects can alter the electrophilicity of the phosphorus centers, thereby directing subsequent substitutions.

The interplay of these effects allows for a degree of control over the substitution sequence, enabling the synthesis of mixed-substituent phosphazenes by using sequential addition of different nucleophiles. umich.edu

Nucleophilic substitution is the cornerstone for creating a vast library of organophosphazene derivatives with diverse functionalities. By carefully selecting the nucleophile, polymers with specific and novel properties can be engineered. mdpi.com

Alkoxy and Aryloxy Derivatives: Reactions with sodium alkoxides or aryloxides are commonly used to produce stable, hydrophobic, or hydrophilic polymers depending on the nature of the organic group. For example, reacting poly(dichlorophosphazene) (B1141720) with sodium trifluoroethoxide yields poly[bis(trifluoroethoxy)phosphazene], a well-known bio-inert elastomer. dtic.mil

Amino Derivatives: Amines are used to introduce a wide range of functionalities. Primary and secondary amines react to form poly(diaminophosphazenes). dtic.mil The use of amino acid esters, peptides, or other biologically active amines as nucleophiles allows for the synthesis of bioactive and biodegradable polymers for biomedical applications. nih.gov

Organometallic Derivatives: Organometallic reagents can also be used as nucleophiles to attach metal-containing moieties to the phosphazene backbone, creating polymers with interesting catalytic or electronic properties. umich.edu

The substitution reactions can be controlled to achieve partial or complete replacement of the chlorine atoms, as summarized in the table below.

| Nucleophile Class | Typical Reagent Example | Resulting P-Substituent Bond | General Product Class |

| Alkoxides | Sodium ethoxide (NaOEt) | P-OR | Poly(alkoxyphosphazenes) |

| Aryloxides | Sodium phenoxide (NaOPh) | P-OAr | Poly(aryloxyphosphazenes) |

| Primary Amines | Aniline (C₆H₅NH₂) | P-NHR | Poly(aminophosphazenes) |

| Secondary Amines | Diethylamine (Et₂NH) | P-NR₂ | Poly(aminophosphazenes) |

Reactions Involving Ring Cleavage and Functionalization

While nucleophilic substitution preserves the phosphazene ring or polymer backbone, other reactions can be employed to modify the fundamental structure through ring opening or cleavage, leading to different classes of compounds.

The most significant ring-opening reaction of this compound is the thermal ring-opening polymerization (ROP) of hexachlorocyclotriphosphazene, (NPCl₂)₃. Heating the cyclic trimer to approximately 250°C results in its conversion to high molecular weight poly(dichlorophosphazene), a reactive polymeric intermediate. nih.gov This process is believed to proceed via a cationic chain-growth mechanism, initiated by the loss of a chloride ion to form a cationic species, [P₃N₃Cl₅]⁺, which then propagates by attacking other trimer rings. nih.govcdnsciencepub.com

Control over the molecular weight and polydispersity of the resulting polymer can be achieved by using catalysts. nih.gov More recently, living cationic polymerization methods, such as the reaction of Cl₃P=NSiMe₃ with PCl₅, have been developed to produce polymers with narrow molecular weight distributions and to allow for the synthesis of block copolymers. umich.edupreprints.org

Beyond polymerization, the phosphazene ring can undergo cleavage in the presence of certain reagents. For instance, the reaction of (NPCl₂)₃ with catechol in the presence of triethylamine (B128534) can lead to an unusual side reaction involving the cleavage of the phosphorus-nitrogen ring. acs.orgpsu.edu This reaction yields a spirocyclic phosphorane salt, demonstrating that under specific conditions, the robust phosphazene ring can be opened to form different heterocyclic structures. psu.edu

This compound can serve as a scaffold for building more complex macromolecular architectures, such as bridged or cross-linked systems. This is typically achieved by using difunctional nucleophiles that can react with P-Cl groups on different phosphazene units.